1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine
CAS No.:
Cat. No.: VC18828658
Molecular Formula: C7H7ClF2N2O
Molecular Weight: 208.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF2N2O |
|---|---|
| Molecular Weight | 208.59 g/mol |
| IUPAC Name | [4-chloro-3-(difluoromethoxy)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2 |
| Standard InChI Key | UCINJGBRTIXBPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)OC(F)F)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine () features a phenyl ring substituted at the 4-position with chlorine and at the 3-position with a difluoromethoxy group (). The hydrazine moiety () is appended to the aromatic system, introducing nucleophilic and reducing capabilities. The electron-withdrawing effects of the chlorine and difluoromethoxy groups polarize the aromatic ring, directing electrophilic substitution to the para position relative to the hydrazine group .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, comparative analysis with structurally similar hydrazines allows estimation of key properties:
The difluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, as evidenced by the increased logP values of related trifluoromethyl-substituted hydrazines.
Synthetic Pathways
Nitration and Reduction Sequence
A plausible synthesis route mirrors methodologies described for 4-chloro-3-(trifluoromethyl)phenylisocyanate :
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Nitration of 4-Chloro-3-(difluoromethoxy)benzene:
Reacting the parent aromatic compound with acetyl nitrate (generated in situ from acetic anhydride and nitric acid) at 10–15°C yields the nitro intermediate. This low-temperature nitration minimizes isomer formation, a critical advantage over traditional mixed-acid systems . -
Reduction to Hydrazine:
Catalytic hydrogenation or hydrazine hydrate-mediated reduction converts the nitro group to a hydrazine functionality. The use of FeCl·6HO/activated carbon systems, as demonstrated in related syntheses, avoids iron sludge byproducts and improves reaction efficiency .
Alternative Route via Diazotization
An alternative approach involves:
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Diazotization of 4-chloro-3-(difluoromethoxy)aniline with NaNO/HCl at 0–5°C
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Coupling with hydroxylamine to form the hydrazine derivative
This method requires strict temperature control to prevent diazonium salt decomposition, with yields highly dependent on the electronic effects of the difluoromethoxy group.
Reactivity and Applications
Condensation Reactions
The hydrazine group participates in condensation with carbonyl compounds to form hydrazones, which are precursors to indoles, pyrazoles, and other heterocycles. For example:
The electron-deficient aromatic ring directs cyclization reactions to specific positions, enabling regioselective synthesis of bioactive molecules .
Pharmaceutical Intermediate
Structural analogs of this compound serve as intermediates in kinase inhibitors and antiviral agents. The difluoromethoxy group’s metabolic stability and chlorine’s steric effects make this derivative particularly valuable for optimizing drug pharmacokinetics .
Analytical Characterization
Spectroscopic Data
Hypothetical characterization data based on analogous compounds:
-
H NMR (400 MHz, CDCl):
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),
δ 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H),
δ 6.98 (d, J = 2.0 Hz, 1H, Ar-H),
δ 6.20 (s, 2H, NH),
δ 4.10 (t, J = 6.8 Hz, 1H, NH) -
IR (KBr):
3350 cm (N-H stretch),
1600 cm (C=C aromatic),
1150 cm (C-F stretch)
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